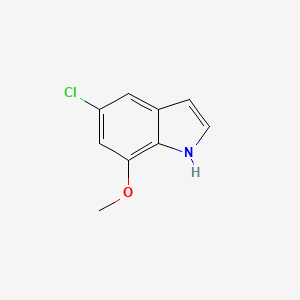![molecular formula C7H12ClNO2 B15234681 cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: While specific industrial production methods for cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction involving this compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxetanyl nitriles, and cyclopentenes. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of spirocyclic oxetanyl nitriles leads to the formation of 3-azabicyclo[3.1.1]heptanes .
科学的研究の応用
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to mimic certain natural compounds, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is explored for its potential as a drug candidate. Its unique structure can be modified to enhance its pharmacological properties, such as metabolic stability and lipophilicity .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
作用機序
The mechanism by which cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
2-Azabicyclo[2.2.1]heptanes: These compounds also feature a nitrogen atom within a bicyclic structure but have different ring sizes and connectivity.
Uniqueness: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
(1R,2S,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1 |
InChIキー |
DKXUTVCDDGFMPM-YAFCINRGSA-N |
異性体SMILES |
C1CN[C@@H]([C@H]2[C@@H]1C2)C(=O)O.Cl |
正規SMILES |
C1CNC(C2C1C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)










